molecular formula C22H21BrN4O3S B308385 1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B308385
M. Wt: 501.4 g/mol
InChI Key: QNECVCAWGMXSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including an acetyl group, a bromo-ethoxyphenyl group, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multiple steps:

    Formation of the Benzoxazepine Core: The initial step involves the construction of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminophenol derivative with a suitable electrophile under acidic or basic conditions.

    Introduction of the Triazino Group: The next step involves the introduction of the triazino group. This can be accomplished by reacting the benzoxazepine intermediate with a triazine derivative under controlled conditions.

    Functional Group Modifications: The final steps involve the introduction of the acetyl, bromo-ethoxyphenyl, and ethylsulfanyl groups. These modifications can be achieved through standard organic reactions such as acetylation, bromination, and thiolation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromo group can be reduced to form the corresponding ethoxyphenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Ethoxyphenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-2-(ethylsulfanyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile: This compound shares the triazino and ethylsulfanyl groups but differs in other structural aspects.

    Quinoline Derivatives: Compounds with similar heterocyclic structures and functional groups.

Uniqueness

1-[6-(2-BROMO-5-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its combination of functional groups and heterocyclic structure. This uniqueness allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C22H21BrN4O3S

Molecular Weight

501.4 g/mol

IUPAC Name

1-[6-(2-bromo-5-ethoxyphenyl)-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C22H21BrN4O3S/c1-4-29-14-10-11-17(23)16(12-14)21-27(13(3)28)18-9-7-6-8-15(18)19-20(30-21)24-22(26-25-19)31-5-2/h6-12,21H,4-5H2,1-3H3

InChI Key

QNECVCAWGMXSNH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)Br)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)C(=O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.